

ABBV-712: A Technical Whitepaper on the Selective TYK2 Pseudokinase Domain Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABBV-712

Cat. No.: B12378813

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Abstract

ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme. This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), a desirable feature to minimize off-target effects associated with broader JAK inhibition. This document provides a comprehensive technical overview of **ABBV-712**, summarizing its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. While **ABBV-712** entered early clinical development for psoriasis, its current status in AbbVie's pipeline is not prominent, suggesting a potential discontinuation of its development program.^{[1][2]}

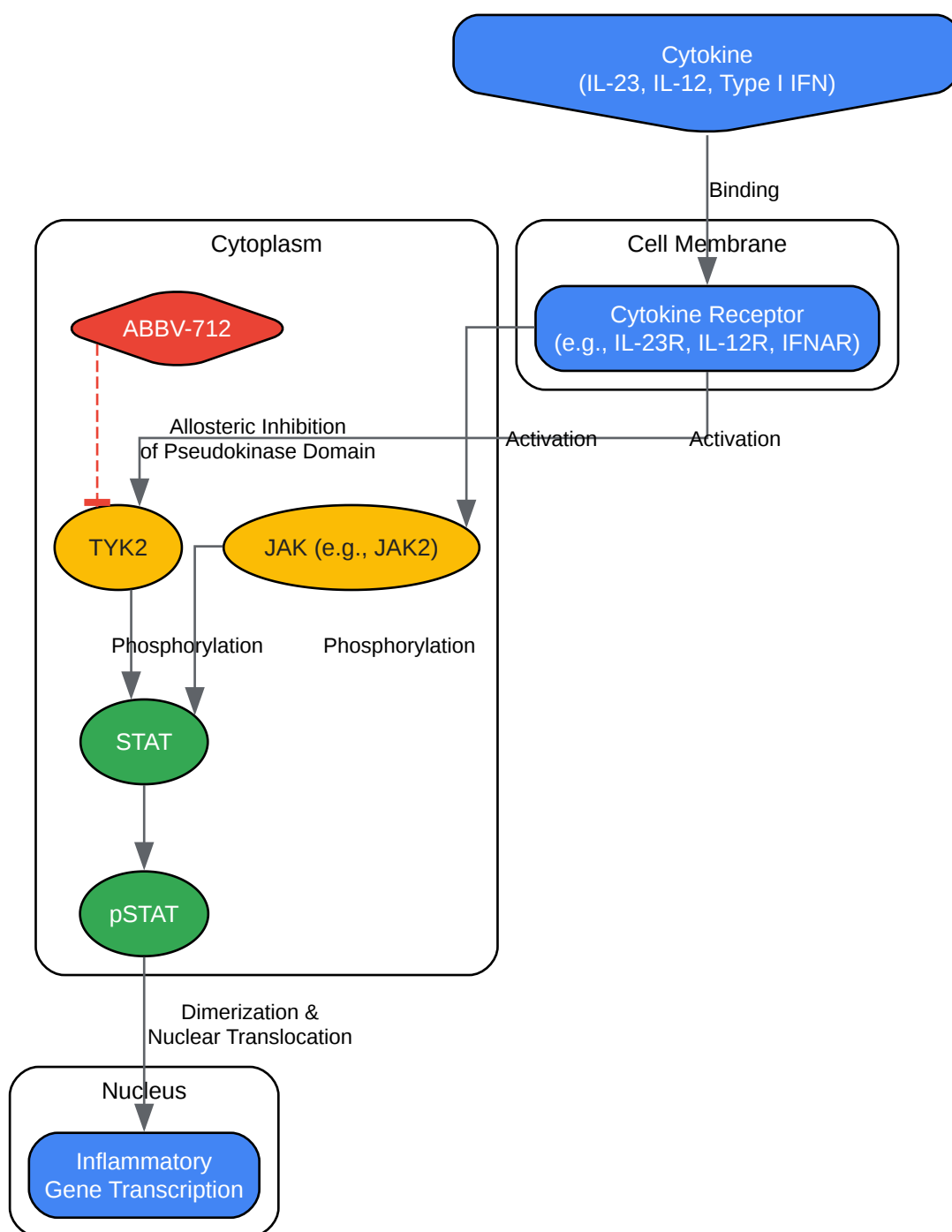
Introduction to TYK2 and Its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).^[3] These cytokines are central to the pathogenesis of numerous immune-mediated diseases. TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the transcription of

inflammatory genes. The selective inhibition of TYK2 is therefore a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.

Mechanism of Action of ABBV-712

Unlike conventional ATP-competitive kinase inhibitors that target the active site (JH1 domain), **ABBV-712** binds to the regulatory pseudokinase (JH2) domain of TYK2.^[1] This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling. This distinct mechanism of action is the basis for **ABBV-712**'s high selectivity for TYK2 over other highly homologous JAK family members.



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Figure 1: TYK2 Signaling Pathway and Mechanism of **ABBV-712** Inhibition.

Preclinical Data

In Vitro Activity and Selectivity

ABBV-712 demonstrates potent inhibition of TYK2 in biochemical and cellular assays, with significant selectivity over other JAK family kinases.

Assay Type	Target	EC50 (μM)	Reference
In Vitro (TYK2)	TYK2	0.195	[2]
Cell-based	JAK1	>25	[2]
Cell-based	JAK2	>25	[2]
Cell-based	JAK3	>25	[2]

Table 1: In Vitro and Cellular Activity of ABBV-712.

In Vivo Efficacy

The in vivo efficacy of **ABBV-712** has been evaluated in murine models of inflammation.

Model	Dose (mg/kg)	Effect	Reference
IL-12/IL-18-induced IFN-γ production	30	77% reduction in serum IFN-γ	[2]
100	84% reduction in serum IFN-γ	[2]	
300	95% reduction in serum IFN-γ	[2]	
600	99% reduction in serum IFN-γ	[2]	
Mouse model of ear dermatitis	100	61% reduction in ear thickness (day 11)	[2]

Table 2: In Vivo Efficacy of ABBV-712.

Pharmacokinetics

Pharmacokinetic properties of **ABBV-712** have been assessed in multiple species.

Species	Dose (mg/kg)	Route	t _{1/2} (h)	Bioavailability (%)	Unbound Clearance (L/h/kg)	Vss (L/kg)	Reference
Rat	1	p.o.	0.6	19	4.1	1.9	[2]
Rat	1	i.v.	0.6	-	4.1	1.9	[2]
Dog	-	-	4.5	88	0.46	-	[2]
Monkey	-	-	1.2	17	2.3	-	[2]
Human (predicted)	350	-	2.9	59	-	-	[2]

Table 3:
Pharmacokinetic
Parameters of
ABBV-712.

Safety Pharmacology

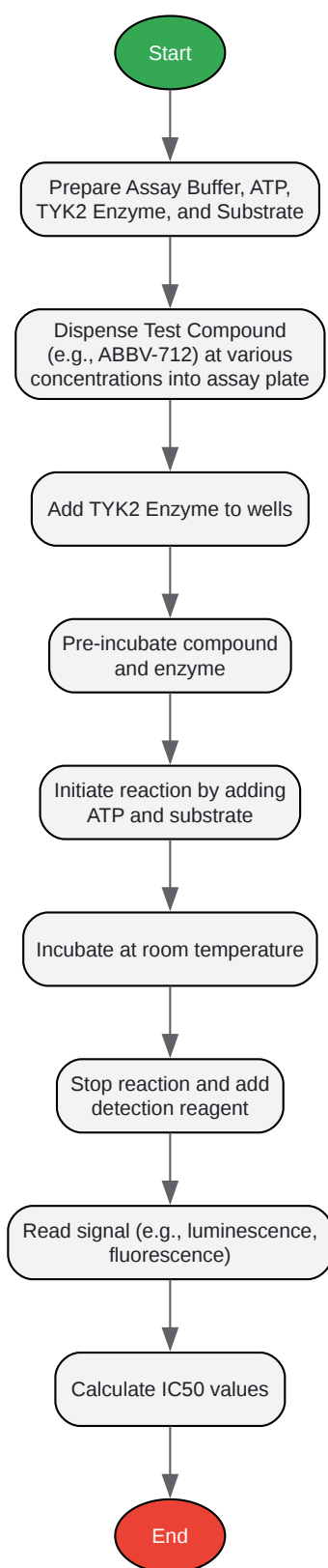
Preclinical safety studies in rats identified off-target cardiovascular effects, including decreased mean arterial pressure and increased heart rate, which were associated with myocardial necrosis.[1] These effects were determined to be unrelated to direct cardiomyocyte cytotoxicity and were considered an off-target effect.[1]

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of a TYK2 inhibitor like **ABBV-712**. These are based on generally accepted methodologies and may not reflect the exact protocols used by AbbVie.

In Vitro TYK2 Enzyme Inhibition Assay

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the TYK2 enzyme.



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Figure 2: Workflow for an In Vitro TYK2 Enzyme Inhibition Assay.

Methodology:

- **Reagent Preparation:** Prepare assay buffer, a stock solution of ATP, recombinant human TYK2 enzyme, and a suitable peptide substrate.
- **Compound Plating:** Serially dilute the test compound in DMSO and dispense into a 384-well assay plate.
- **Enzyme Addition:** Add a solution of TYK2 enzyme to each well containing the test compound and incubate.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
- **Incubation:** Allow the reaction to proceed for a defined period at a controlled temperature.
- **Detection:** Stop the reaction and add a detection reagent that measures the amount of ADP produced (an indicator of enzyme activity).
- **Data Analysis:** Measure the signal and calculate the percent inhibition at each compound concentration to determine the IC₅₀ value.

Cellular Phospho-STAT Assay

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.

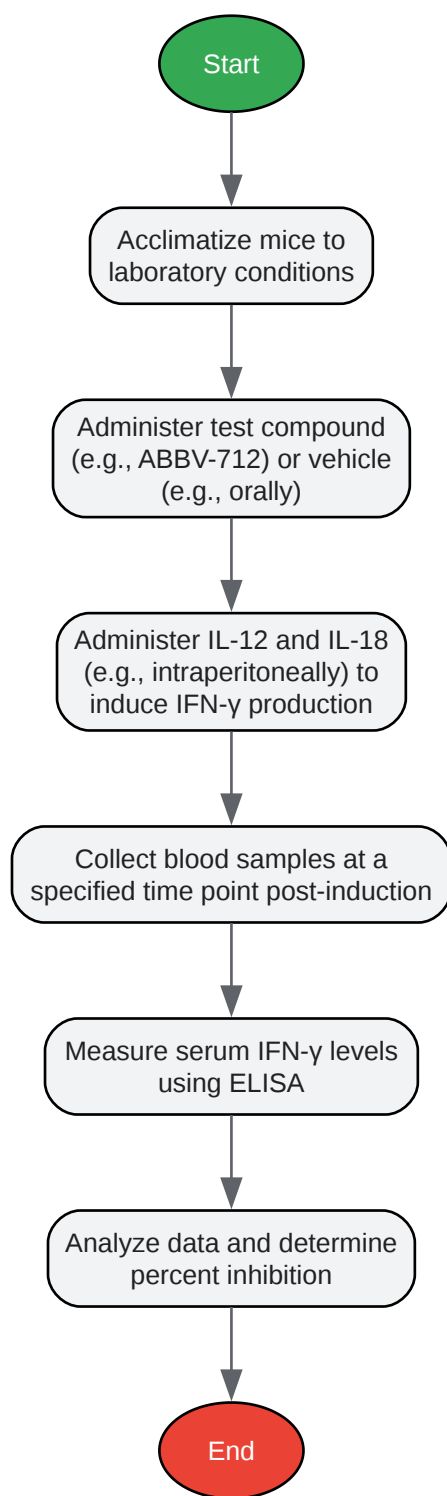
Methodology:

- **Cell Culture:** Culture a human cell line expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells).
- **Compound Treatment:** Pre-incubate the cells with various concentrations of the test compound.
- **Cytokine Stimulation:** Stimulate the cells with a specific cytokine (e.g., IL-23, IL-12, or IFN- α) to induce STAT phosphorylation.

- **Cell Lysis and Staining:** Lyse the cells and stain with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-23 stimulation).
- **Flow Cytometry:** Analyze the cells by flow cytometry to quantify the level of pSTAT in the presence of the test compound.
- **Data Analysis:** Determine the EC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.

In Vivo IL-12/IL-18-Induced IFN- γ Production Model

This in vivo model assesses the ability of a test compound to inhibit systemic inflammation.



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Figure 3: Experimental Workflow for the IL-12/IL-18-Induced IFN- γ Mouse Model.

Methodology:

- **Animal Acclimatization:** Acclimatize mice (e.g., C57BL/6) to the facility for a specified period.
- **Compound Administration:** Administer the test compound or vehicle control via the desired route (e.g., oral gavage).
- **Inflammation Induction:** After a defined pre-treatment period, administer a combination of recombinant murine IL-12 and IL-18 to induce a systemic inflammatory response.[4][5]
- **Sample Collection:** At a peak response time, collect blood samples.
- **Cytokine Analysis:** Measure the concentration of IFN- γ in the serum using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** Compare the IFN- γ levels in the compound-treated groups to the vehicle-treated group to determine the percent inhibition.

Clinical Development and Outlook

ABBV-712 was advanced into Phase 1 clinical trials for the treatment of psoriasis.[1] However, recent updates to AbbVie's public pipeline do not feature **ABBV-712**, which may indicate that its clinical development has been deprioritized or discontinued. This could be due to a variety of factors, including the observed preclinical cardiovascular toxicity, the competitive landscape of TYK2 inhibitors, or a strategic portfolio decision.

Conclusion

ABBV-712 is a potent and selective TYK2 inhibitor with a novel allosteric mechanism of action that targets the pseudokinase domain. Preclinical data demonstrated its potential for treating immune-mediated inflammatory diseases. However, the lack of recent updates on its clinical development suggests that its future as a therapeutic agent is uncertain. The information presented in this whitepaper provides a detailed technical foundation for understanding the preclinical profile of **ABBV-712** and the methodologies used in its evaluation.

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- To cite this document: BenchChem. [ABBV-712: A Technical Whitepaper on the Selective TYK2 Pseudokinase Domain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#abbv-712-tyk2-pseudokinase-domain-inhibitor]

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